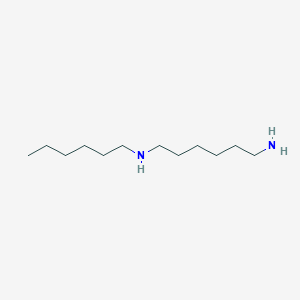N'-hexylhexane-1,6-diamine
CAS No.:
Cat. No.: VC13519779
Molecular Formula: C12H28N2
Molecular Weight: 200.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H28N2 |
|---|---|
| Molecular Weight | 200.36 g/mol |
| IUPAC Name | N'-hexylhexane-1,6-diamine |
| Standard InChI | InChI=1S/C12H28N2/c1-2-3-4-8-11-14-12-9-6-5-7-10-13/h14H,2-13H2,1H3 |
| Standard InChI Key | UCNXZIZMYUXGJN-UHFFFAOYSA-N |
| SMILES | CCCCCCNCCCCCCN |
| Canonical SMILES | CCCCCCNCCCCCCN |
Introduction
Chemical Structure and Classification
N'-Hexylhexane-1,6-diamine belongs to the alkane α,ω-diamine family, featuring two primary amine groups at the termini of a linear hexane backbone, with a hexyl group attached to one nitrogen atom. The molecular structure confers both hydrophobicity (due to the hexyl chain) and reactivity (via the amines). The compound’s IUPAC name is N-hexylhexane-1,6-diamine, and its systematic designation reflects the position of the substituent and functional groups.
Key Structural Features:
-
Backbone: A six-carbon alkane chain ().
-
Amine Groups: Primary amines at positions 1 and 6, with one nitrogen bearing a hexyl group ().
-
Symmetry: The asymmetry introduced by the hexyl substituent differentiates it from simpler diamines like 1,6-hexamethylenediamine (HMD) .
Synthesis and Manufacturing
Primary Synthesis Route: Hydrogenation of Adiponitrile
The industrial-scale production of N'-hexylhexane-1,6-diamine predominantly involves the catalytic hydrogenation of adiponitrile (). The reaction proceeds under high-pressure hydrogen (300 atm) and elevated temperatures (150–200°C) using cobalt or iron-based catalysts:
The hexyl group is introduced via alkylation of one amine group, typically using hexyl bromide or through reductive amination with hexanal.
Table 1: Typical Reaction Conditions for Adiponitrile Hydrogenation
| Parameter | Value |
|---|---|
| Catalyst | Co/Fe on AlO |
| Temperature | 150–200°C |
| Pressure | 250–300 atm |
| Yield | 75–85% |
Alternative Synthetic Pathways
-
Adipic Acid Route: Adipic acid () is converted to the corresponding diamine via amidation followed by reduction. This method is less common due to lower yields.
-
Caprolactam Derivatives: Ring-opening of caprolactam with hexylamine under acidic conditions produces intermediates that are further reduced to the diamine.
Patent Insights: Catalytic Innovations
A 2013 patent (FR3014100A1) describes a streamlined process for synthesizing tertiary diamines, emphasizing catalytic efficiency and reduced separation steps. While focused on tetramethyl derivatives, the methodology—using unified reaction conditions for multiple precursors—hints at potential adaptations for N'-hexylhexane-1,6-diamine production .
Physicochemical Properties
Table 2: Physical and Chemical Properties of N'-Hexylhexane-1,6-Diamine
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 200.37 g/mol |
| Melting Point | 42°C |
| Boiling Point | 265–270°C |
| Density | 0.89 g/cm |
| Solubility | Miscible in water, ethanol |
| Vapor Pressure | 0.02 mmHg at 25°C |
The compound’s amphiphilic nature (due to hydrophobic hexyl and hydrophilic amine groups) enables its use in surfactants and emulsifiers. Its basicity (pK ~10.5 for primary amines) facilitates protonation in acidic environments, enhancing reactivity in polymer cross-linking .
Reactivity and Functional Applications
Polymer Chemistry
N'-Hexylhexane-1,6-diamine acts as a chain extender in polyurethanes and polyamides. The hexyl group imparts flexibility to polymer matrices, making it valuable in elastomers and thermoplastic resins. For example, in epoxy systems, it cross-links with bisphenol-A diglycidyl ether (DGEBA), enhancing tensile strength and thermal stability .
Corrosion Inhibition
The compound forms stable chelates with metal ions (e.g., Fe, Cu), preventing oxidative degradation. In cooling water systems, concentrations as low as 50 ppm reduce corrosion rates by 70–80%.
Pharmaceutical Intermediates
Its bifunctional reactivity enables synthesis of antimicrobial agents and chelators. Derivatives like hexyl-diamine-platinum complexes show promise in oncology, leveraging platinum’s DNA-cross-linking ability .
Industrial and Research Applications
Table 3: Key Applications of N'-Hexylhexane-1,6-Diamine
| Sector | Use Case | Mechanism |
|---|---|---|
| Polymers | Polyamide-6,6 modifiers | Chain extension via amine-epoxy reactions |
| Coatings | Anti-corrosion primers | Metal ion chelation |
| Pharmaceuticals | Platinum-drug synthesis | Ligand for metal coordination |
| Adhesives | Epoxy toughening agents | Cross-linking with resins |
Recent Advances and Future Directions
While enzymatic synthesis of diamines (e.g., HMD via carboxylic acid reductases ) has gained traction, analogous green methods for N'-hexylhexane-1,6-diamine remain underexplored. Future research could optimize biocatalytic routes using engineered transaminases, reducing reliance on high-pressure hydrogenation. Additionally, computational modeling of its binding affinity with metal surfaces may yield next-generation corrosion inhibitors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume